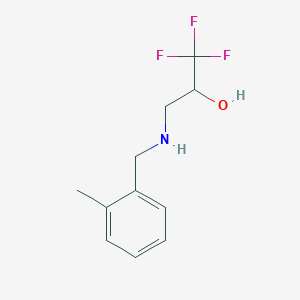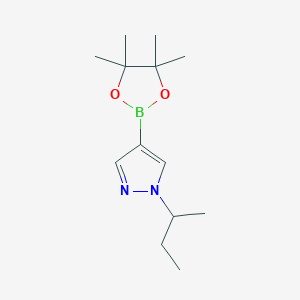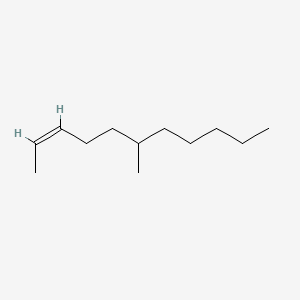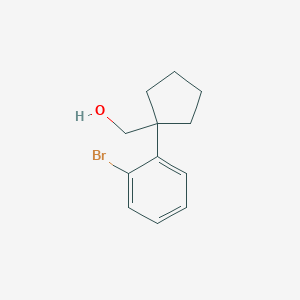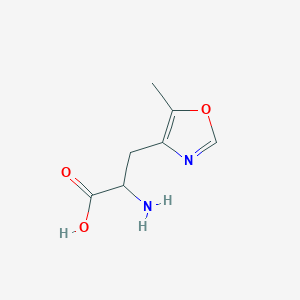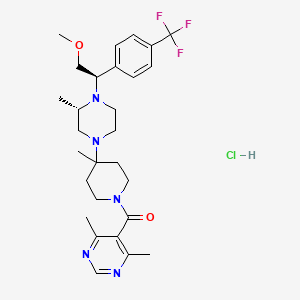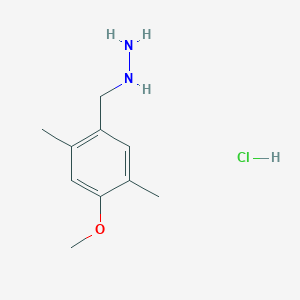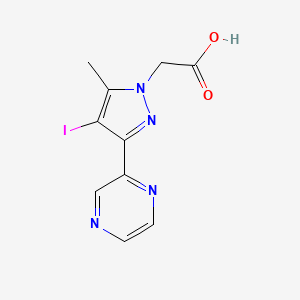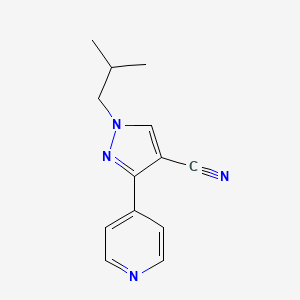![molecular formula C15H16ClN B13347492 (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride is a chiral amine compound with a cyclopropane ring and a biphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable biphenyl precursor followed by amination. One common method involves the use of a chiral catalyst to induce the desired stereochemistry during the cyclopropanation step. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.
科学的研究の応用
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and biphenyl group contribute to its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine: The free base form of the compound without the hydrochloride salt.
1-(Fluoromethyl)cyclopropan-1-amine hydrochloride: A similar compound with a fluoromethyl group instead of the biphenyl group.
Uniqueness
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both the cyclopropane ring and biphenyl group
特性
分子式 |
C15H16ClN |
|---|---|
分子量 |
245.74 g/mol |
IUPAC名 |
(1R,2S)-2-(4-phenylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c16-15-10-14(15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14-15H,10,16H2;1H/t14-,15+;/m0./s1 |
InChIキー |
SJZYFNSAAMLGTN-LDXVYITESA-N |
異性体SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
正規SMILES |
C1C(C1N)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



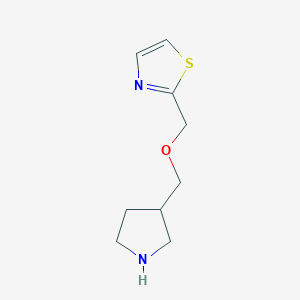
![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
